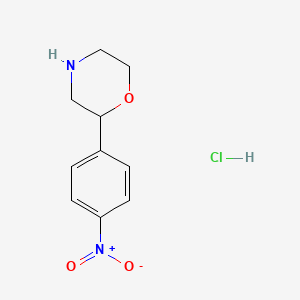

2-(4-Nitrophenyl)morpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13ClN2O3 |

|---|---|

Molecular Weight |

244.67 g/mol |

IUPAC Name |

2-(4-nitrophenyl)morpholine;hydrochloride |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10;/h1-4,10-11H,5-7H2;1H |

InChI Key |

CSLIOFTTYSPSHT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 2 4 Nitrophenyl Morpholine Hydrochloride

Direct Synthesis Approaches for 2-(4-Nitrophenyl)morpholine (B1626076) Hydrochloride

Direct synthesis approaches are characterized by the formation of the morpholine (B109124) ring from acyclic precursors in the final stages of the synthesis. These methods often involve intramolecular cyclization as the key ring-forming step.

Nucleophilic Substitution Reactions in Morpholine Ring Formation

The formation of the morpholine ring in the synthesis of 2-substituted arylmorpholines frequently relies on an intramolecular nucleophilic substitution reaction. In a key strategy for producing chiral 2-(4-aminophenyl)morpholine, a precursor to the nitro-analogue, the cyclization is achieved by treating a protected bromo-ethanolamine intermediate with a base. google.com In this step, the deprotonated hydroxyl group of the ethanolamine (B43304) moiety acts as a nucleophile, displacing a halide on the adjacent carbon chain to form the crucial C-O bond and close the six-membered ring. google.com This intramolecular SN2 reaction is a common and effective method for constructing the morpholine core.

Cyclization Reactions in the Formation of the Morpholine Core

The central feature of many syntheses of 2-arylmorpholines is the cyclization of a substituted amino alcohol precursor. nih.gov A general and robust method involves the acid-catalyzed dehydrative cyclization of N-(2-hydroxyethyl)amino alcohol intermediates. nih.govmdpi.com In this process, a strong acid, such as triflic acid, protonates one of the hydroxyl groups in a diol precursor, converting it into a good leaving group (water). nih.gov The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon center and displacing the water molecule to form the heterocyclic ring. nih.govmdpi.com

Another approach involves the annulation of 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate. This two-step, redox-neutral protocol first involves the selective mono-N-alkylation of the amino alcohol with ethylene sulfate. The resulting intermediate is then treated with a base, such as potassium tert-butoxide, to induce cyclization and form the morpholine ring. chemrxiv.org These methods offer efficient ways to construct the morpholine core from readily available starting materials.

| Cyclization Method | Precursor Type | Key Reagents | Mechanism Highlight | Reference |

| Dehydrative Cyclization | N-(2-hydroxyethyl)amino alcohol | Strong Acid (e.g., TfOH) | Acid-catalyzed activation of a hydroxyl group as a leaving group (H₂O), followed by intramolecular nucleophilic attack by the second hydroxyl group. | nih.govmdpi.com |

| Base-Induced Cyclization | N-substituted 2-halo-1-arylethanol | Base (e.g., NaOH) | Deprotonation of the hydroxyl group, followed by intramolecular SN2 displacement of the halide to form the ether linkage. | google.com |

| Annulation | 1,2-Amino alcohol | 1. Ethylene Sulfate2. Base (e.g., tBuOK) | Selective N-alkylation followed by base-induced intramolecular cyclization. | chemrxiv.org |

Nitro-Mannich Type Reactions and Related Transformations

The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov This reaction is a versatile tool for synthesizing molecules with vicinal carbon-nitrogen bonds, which are ideal precursors for amino alcohols. nih.gov

While a direct synthesis of 2-(4-nitrophenyl)morpholine using this method is not extensively documented, a plausible synthetic pathway can be proposed. The reaction could be employed to construct a key intermediate, such as a substituted β-nitroamine, which can then be further elaborated. For instance, a reaction between an N-protected aminoacetaldehyde and nitromethane (B149229) could form a precursor that, after reduction of the nitro group and further modifications, leads to an amino diol suitable for cyclization. The synthetic utility of the β-nitroamine products stems from their facile conversion into 1,2-diamines or amino alcohols, which are direct precursors for heterocyclic systems like morpholine. wikipedia.org

Precursor-Based Synthetic Routes to 2-(4-Nitrophenyl)morpholine Hydrochloride

Precursor-based routes involve the synthesis of a key intermediate that already contains the core components of the final molecule. The target compound is then generated through subsequent modification and cyclization steps.

Preparation via N-Protected Ethanolamine Intermediates

A well-defined, multi-step route to chiral 2-arylmorpholines utilizes N-protected ethanolamine intermediates. google.com This strategy offers excellent control over stereochemistry and is suitable for large-scale synthesis. google.com The process begins with a ketone, 2-bromo-1-(4-nitrophenyl)ethan-1-one, which undergoes an enzymatic reduction to form a chiral alcohol, (R)- or (S)-2-bromo-1-(4-nitrophenyl)ethanol. google.com This chiral bromo-alcohol is then reacted with an N-protected ethanolamine, such as N-Boc-ethanolamine, to form a key intermediate. The final step is a base-mediated cyclization, where the protecting group is removed and the ring is closed to yield the 2-(4-nitrophenyl)morpholine. The final product can then be converted to its hydrochloride salt. google.com

Table Summarizing the Synthesis via N-Protected Ethanolamine

| Step | Starting Material | Key Reagents/Process | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-bromo-1-(4-nitrophenyl)ethan-1-one | Oxidoreductase (Enzymatic Reduction) | Chiral 2-bromo-1-(4-nitrophenyl)ethanol | google.com |

| 2 | Chiral 2-bromo-1-(4-nitrophenyl)ethanol | N-Protected Ethanolamine | N-protected N-(2-hydroxyethyl)-2-amino-1-(4-nitrophenyl)ethanol | google.com |

| 3 | N-protected intermediate | Base (e.g., NaOH) | 2-(4-Nitrophenyl)morpholine | google.com |

Condensation Reactions Involving Halonitrobenzenes and Morpholine

A common and economically efficient method for synthesizing N-arylated morpholines is the condensation reaction between a halonitrobenzene and morpholine. mdpi.comisuct.ru This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com Typically, a compound such as 4-fluoronitrobenzene or 4-chloronitrobenzene is heated with morpholine in a suitable solvent, often in the presence of a base like potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. mdpi.comisuct.ru

It is critical to note that this synthetic route yields 4-(4-Nitrophenyl)morpholine (B78992) , where the nitrophenyl group is attached to the nitrogen atom (position 4) of the morpholine ring. mdpi.comisuct.rugoogle.com This method is not applicable for the synthesis of the C-substituted target compound, 2-(4-nitrophenyl)morpholine, as the nucleophilic attack occurs from the morpholine nitrogen onto the electron-deficient aromatic ring.

Table of Reaction Conditions for 4-(4-Nitrophenyl)morpholine Synthesis

| Halonitrobenzene | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | K₂CO₃ | Acetonitrile | Reflux, 25 h | - | isuct.ru |

| 4-Fluoronitrobenzene | - | Acetonitrile | Reflux, 8 h | - | isuct.ru |

Reduction of Nitro Groups and Subsequent Transformations

The conversion of the nitro group in 2-(4-nitrophenyl)morpholine to an amino group is a pivotal transformation, yielding 2-(4-aminophenyl)morpholine, a versatile intermediate for further chemical elaboration. This reduction can be accomplished through various established methods, primarily catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. commonorganicchemistry.com This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com The choice of catalyst can be critical; for instance, Raney nickel is often preferred for substrates where dehalogenation might be a competing side reaction, although this is not a concern for 2-(4-nitrophenyl)morpholine. commonorganicchemistry.com Catalytic transfer hydrogenation offers an alternative, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, which can be a simpler and safer method than using pressurized hydrogen gas.

Chemical reduction provides another robust route. The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), effectively converts the nitro group to an amine. masterorganicchemistry.com Tin(II) chloride (SnCl2) is also a mild and effective reagent for this purpose. scispace.com The resulting product of these reduction reactions is 2-(4-aminophenyl)morpholine.

Following the successful reduction, the newly formed amino group opens up numerous possibilities for subsequent transformations. One of the most significant features of this conversion is the change in the electronic properties of the substituent on the phenyl ring. The nitro group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions, whereas the resulting amino group is a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This reactivity can be harnessed for further functionalization of the aromatic ring. However, the high reactivity of the amino group can sometimes lead to multiple substitutions. To control this, the amino group is often protected, for example, by converting it into an amide. This protection strategy moderates the activating effect and allows for more controlled subsequent reactions. The protecting group can be removed later via hydrolysis to restore the free amine. masterorganicchemistry.com

Mechanistic Investigations of Key Synthetic Steps

The formation of the 2-aryl-morpholine core involves two critical processes: the construction of the morpholine ring (ring closure) and the formation of the carbon-carbon bond that attaches the aryl group to the C2 position of the heterocycle (arylation).

The synthesis of 2-arylmorpholines can be achieved through several mechanistic pathways. One common method involves the reaction of a 2-aminoethanol derivative with an α-halo-acetophenone (e.g., an aryl-bromomethyl-ketone). The reaction proceeds via an initial nucleophilic substitution where the nitrogen of the aminoethanol attacks the carbon bearing the halogen. The resulting hydroxyaminoketone intermediate then undergoes a spontaneous intramolecular cyclization. nih.gov In this step, the hydroxyl group attacks the carbonyl carbon, forming a hemiaminal intermediate which subsequently dehydrates to form the morpholine ring.

Another sophisticated approach is the photocatalytic diastereoselective annulation. This method can proceed through the formation of a radical cation intermediate under visible light irradiation. nih.gov The reaction is initiated by the photocatalyst, which, in its excited state, engages the substrate to trigger the cyclization cascade.

Iron-catalyzed diastereoselective synthesis from 1,2-amino ethers substituted with an allylic alcohol represents another pathway. A plausible mechanism involves a thermodynamic equilibrium that ultimately favors the formation of the more stable cis-diastereoisomer. thieme-connect.com The reaction can proceed through either C-O or C-N bond formation as the final ring-closing step.

The principles of ring closure reactions, often generalized by Baldwin's Rules, provide a framework for predicting the feasibility of these intramolecular cyclizations. libretexts.org These rules classify ring closures based on the ring size, the hybridization of the electrophilic carbon, and whether the bond being broken is inside (endo) or outside (exo) the newly forming ring. For morpholine synthesis, which typically involves a 6-membered ring formation, these stereoelectronic principles are crucial for predicting the reaction outcome. libretexts.org

The choice of catalysts and reagents is paramount in directing the reaction towards the desired product with high selectivity and yield. Different synthetic strategies for 2-arylmorpholines employ distinct catalytic systems.

In photocatalytic methods, the combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid is crucial. For instance, triflic acid can play multiple roles: protonating the substrate, maintaining the active state of the photocatalyst, and preventing the oxidation of the final product. nih.gov

For metal-catalyzed reactions, the choice of metal dictates the reaction pathway. Iron(III) catalysts are effective in promoting the diastereoselective cyclization of amino allylic alcohols. thieme-connect.com Palladium catalysts, often used in conjunction with specific phosphine (B1218219) ligands, are key in carboamination reactions that can be adapted to form substituted morpholines. The ligand structure can influence the reaction's efficiency and selectivity. nih.gov Rhodium catalysts have been shown to effectively catalyze the intramolecular cyclization of nitrogen-tethered allenols to yield highly substituted morpholines with excellent diastereoselectivity. rsc.org

The base used in the reaction also plays a critical role. In syntheses that proceed via a cascade reaction, such as the ring opening of an oxazetidine followed by cyclization, screening of various organic and inorganic bases is necessary to optimize conversion. For example, potassium carbonate (K2CO3) has been identified as a highly effective base in certain morpholine ring-forming cascade reactions. acs.org

Optimization of Synthetic Parameters for Scalability and Yield

Transitioning a synthetic route from laboratory-scale to industrial production requires meticulous optimization of various reaction parameters to ensure efficiency, cost-effectiveness, and safety.

The yield and purity of 2-(4-nitrophenyl)morpholine are highly dependent on reaction conditions. Temperature is a critical parameter; for instance, in some cascade reactions to form morpholine rings, higher temperatures (e.g., 100 °C) can lead to a dramatic decrease in yield. acs.org Conversely, cyclization reactions of N-(α-haloacyl)-α-amino acids to form morpholinones may require elevated temperatures, typically between 60 and 110 °C, to proceed efficiently. nih.gov

The solvent system also exerts a profound influence. For morpholine synthesis via cascade reactions, aprotic polar and apolar solvents have been shown to be viable, with toluene (B28343) and 1,4-dioxane (B91453) often proving to be optimal choices. acs.org In other cyclization processes, dimethylformamide (DMF) is a common solvent, often used under highly dilute conditions to favor the desired intramolecular reaction over intermolecular side reactions. nih.gov The choice of solvent can also be guided by green chemistry principles, favoring less hazardous options where possible. chemrxiv.org

Stoichiometric ratios of reactants, catalysts, and bases must be carefully controlled. For example, in a Pd-catalyzed carboamination, the equivalents of the aryl bromide and the base relative to the amine substrate are optimized to maximize yield. nih.gov Similarly, the amount of base can be crucial; in some cyclizations, increasing the equivalents of base (e.g., tBuOK) can prevent the reaction mixture from gelling, thereby improving processability without negatively impacting the yield. chemrxiv.org

The following table provides an example of how reaction conditions can be optimized for a generic morpholine synthesis, illustrating the impact of different parameters.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DBU | 1,4-Dioxane | 25 | 75 |

| 2 | K₂CO₃ | 1,4-Dioxane | 25 | 91 |

| 3 | Cs₂CO₃ | 1,4-Dioxane | 25 | 88 |

| 4 | K₂CO₃ | Toluene | 25 | 90 |

| 5 | K₂CO₃ | Acetonitrile | 25 | 65 |

| 6 | K₂CO₃ | 1,4-Dioxane | 100 | 20 |

This table is a representative example based on data for morpholine synthesis optimization and is for illustrative purposes. acs.org

Ensuring high product purity is essential, particularly for compounds intended for pharmaceutical applications. A comprehensive impurity control strategy involves understanding the impurity profile and implementing measures to minimize impurity formation and effectively remove any that do form. registech.com

Key strategies include:

Starting Material Purity: Evaluating the purity of all starting materials is the first line of defense, as impurities in the reactants can be carried through the synthesis or cause unwanted side reactions. registech.com

Process Control: Tight control over reaction parameters (temperature, reaction time, rate of addition of reagents) can prevent the formation of side products. Reaction progress should be carefully monitored using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction at the optimal point, preventing the formation of degradation products. wjpsonline.com

Purge Strategy: A well-designed process includes steps to effectively purge impurities. This can involve crystallization, extraction, distillation, and chromatography. cjph.com.cn For instance, after a reaction, the mixture can be diluted and filtered, with the crude product being purified by recrystallization from an appropriate solvent system. wjpsonline.com The final product is often isolated as a hydrochloride salt, which typically has better crystallinity and stability, facilitating purification. researchgate.net

Impurity Profiling: A thorough analysis of the final product and key intermediates using methods like LC/MS helps to identify the structure of any impurities. registech.com This knowledge can then be used to modify the synthetic process to avoid their formation in a strategy often referred to as "avoid-control-purge". cjph.com.cn

By implementing these strategies, a robust and commercially viable manufacturing process can be developed, capable of consistently producing high-purity this compound. wjpsonline.com

Purification and Isolation Techniques

The final purity of this compound is critically dependent on the purification and isolation techniques employed post-synthesis. These methods are designed to remove unreacted starting materials, byproducts, and other impurities. The primary strategies involve the formation of the hydrochloride salt, followed by techniques such as recrystallization, solvent extraction, and chromatographic methods.

Salt Formation as an Isolation Technique

A common and effective method for the purification of amine-containing compounds like 2-(4-Nitrophenyl)morpholine is through the formation of a hydrochloride salt. This technique leverages the basic nature of the morpholine nitrogen. By treating the crude 2-arylmorpholine free base with hydrochloric acid, the corresponding hydrochloride salt is formed, which is often a crystalline solid that can be easily separated from the reaction mixture.

One described method involves reacting the 2-arylmorpholine with hydrochloric acid to yield the hydrochloride salt. researchgate.net The choice of solvent for this process is crucial. For instance, a procedure for a related morpholine derivative involves dissolving the compound in a suitable solvent like isopropyl alcohol and then acidifying the solution with ethereal hydrogen chloride. google.com Cooling of this acidified solution typically induces the crystallization of the pure hydrochloride salt, which can then be collected by filtration. google.com

Another approach involves the treatment of a solution of a morpholine derivative in dichloromethane (B109758) with thionyl chloride and dimethylformamide. rsc.org After the reaction, the solvent is evaporated, and the resulting residue is crystallized from a solvent system such as ethanol-ether to yield the hydrochloride salt. rsc.org

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. For morpholine derivatives, a variety of solvents can be employed. The crude product of a related compound, (2S)-4-Methyl-2-(4-nitrophenyl)morpholine, can be purified by recrystallization to achieve high purity. smolecule.com The process generally involves dissolving the crude material in a minimum amount of a hot solvent in which the compound is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The table below summarizes solvent systems used in the crystallization of morpholine derivatives and their salts.

| Compound Type | Solvent System | Outcome | Reference |

| 3-Substituted Morpholine Hydrochloride | Ethanol-Ether (1:1) | Crystalline solid | rsc.org |

| 2-Ethyl-2-(3-methoxyphenyl)-6-methylmorpholine Hydrochloride | Isopropyl alcohol/Ethereal Hydrogen Chloride | Crystalline solid | google.com |

| 4-(4-Nitrophenyl)piperazin-1-ium Benzoate | Methanol/Ethyl acetate | Co-crystallization | nih.gov |

Solvent Extraction

Solvent extraction is a versatile technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the purification of morpholine derivatives, after the reaction is complete, the mixture can be worked up by extraction. For example, the hydrochloride salt of a 3-substituted morpholine was treated with an excess of saturated sodium hydrogen carbonate to liberate the free base, which was then extracted with ethyl acetate. rsc.org This separates the desired product from water-soluble impurities. The organic extracts are then typically washed, dried, and the solvent is evaporated to yield the purified free base, which can then be converted to the hydrochloride salt.

Chromatographic Techniques

Column chromatography is a powerful method for the purification of organic compounds. In the case of morpholine derivatives, column chromatography on silica (B1680970) gel can be employed to separate the desired product from closely related impurities. rsc.org The choice of eluent (the solvent that passes through the column) is critical and is determined by the polarity of the compounds to be separated. For instance, a crude oil containing a 3-substituted morpholine was purified by column chromatography on silica gel using chloroform (B151607) as the eluent. rsc.org

The following table outlines a typical column chromatography purification for a morpholine derivative.

| Stationary Phase | Eluent | Compound Type | Reference |

| Silica Gel | Chloroform | 3-Substituted Morpholine | rsc.org |

Advanced Structural Elucidation of 2 4 Nitrophenyl Morpholine Hydrochloride

Single-Crystal X-ray Diffraction Analysis

No publicly archived crystallographic data (CIF files) or research articles detailing the single-crystal X-ray diffraction analysis of 2-(4-Nitrophenyl)morpholine (B1626076) hydrochloride could be located. Consequently, information regarding its specific molecular conformation, stereochemistry, bond lengths, bond angles, torsion angles, crystal packing arrangements, unit cell parameters, and the refinement methods used for its structure determination is unavailable.

Spectroscopic Characterization Techniques

While commercial suppliers list 2-(4-Nitrophenyl)morpholine and its salts, detailed and peer-reviewed spectroscopic data required for an in-depth analysis is not present in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

No published studies containing assigned ¹H NMR and ¹³C NMR spectra for 2-(4-Nitrophenyl)morpholine hydrochloride were found. As a result, a data table of chemical shifts, coupling constants, and multiplicities cannot be compiled.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups, these techniques provide a unique spectroscopic fingerprint.

The IR and Raman spectra of this compound are characterized by contributions from three main structural components: the morpholine (B109124) ring, the 4-nitrophenyl group, and the hydrochloride salt.

Morpholine Ring Vibrations: The morpholine ring is expected to adopt a chair conformation. nih.govresearchgate.net Its spectrum will exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Additionally, C-O-C stretching bands and CH₂ scissoring and rocking vibrations are anticipated in the fingerprint region (below 1500 cm⁻¹).

4-Nitrophenyl Group Vibrations: The aromatic ring gives rise to C-H stretching vibrations typically observed above 3000 cm⁻¹. The nitro group (-NO₂) is a strong chromophore and provides distinct, intense peaks. Asymmetric stretching of the nitro group typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching is found between 1330-1370 cm⁻¹. spectroscopyonline.comyoutube.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Hydrochloride Vibrations: The presence of the hydrochloride salt results in the protonation of the morpholine nitrogen atom. This leads to the formation of an N⁺-H bond, which is expected to produce a broad and strong absorption band in the IR spectrum, typically in the 2400-2700 cm⁻¹ range.

Raman spectroscopy serves as a complementary technique to IR. researchgate.netspectroscopyonline.com While N⁺-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are typically strong and easily identifiable, providing confirmatory structural information. spectroscopyonline.com

Table 1: Predicted Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| N⁺-H Stretch | 2400 - 2700 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Nitro (-NO₂) Asymmetric Stretch | 1500 - 1560 | IR |

| Nitro (-NO₂) Symmetric Stretch | 1330 - 1370 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. youtube.com For this compound, electron ionization (EI) would likely lead to the detection of the molecular ion of the free base, 2-(4-Nitrophenyl)morpholine, after the loss of HCl.

The fragmentation of the molecular ion is expected to proceed through several predictable pathways, primarily involving the nitro group and cleavage of the morpholine ring. researchgate.net

Nitro Group Fragmentation: A characteristic fragmentation pattern for nitroaromatic compounds involves the loss of the nitro group (-NO₂, 46 Da) or a nitroso group (-NO, 30 Da). youtube.com This would result in significant fragment ions at M-30 and M-46.

Morpholine Ring Cleavage: The morpholine ring can undergo alpha-cleavage adjacent to the nitrogen or oxygen atoms. A primary fragmentation pathway would be the cleavage of the bond between the nitrophenyl group and the morpholine ring, generating a nitrophenyl radical and a morpholinium cation, or vice-versa. Another possibility is the retro-Diels-Alder reaction, leading to the fragmentation of the six-membered ring.

Formation of Stable Ions: The fragmentation will favor the formation of stable carbocations and radical cations. The 4-nitrophenyl cation (m/z 122) and related fragments are expected to be prominent in the spectrum. The loss of acetylene (B1199291) (C₂H₂) from the phenyl ring can also occur, leading to a peak at m/z 96. youtube.com

Table 2: Predicted Key Mass Fragments for 2-(4-Nitrophenyl)morpholine Molecular Weight of the free base (C₁₀H₁₂N₂O₃) is 208.22 g/mol .

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₀H₁₂N₂O₃]⁺• | Molecular Ion (Free Base) |

| 178 | [C₁₀H₁₂N₂O₂]⁺• | Loss of NO |

| 162 | [C₁₀H₁₂N₂O]⁺• | Loss of NO₂ |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of C-N bond to morpholine |

Chirality and Enantiomeric Purity Analysis

The structure of 2-(4-Nitrophenyl)morpholine features a stereogenic center at the C2 position of the morpholine ring, the carbon atom to which the 4-nitrophenyl group is attached. This asymmetry means the compound is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(4-Nitrophenyl)morpholine and (S)-2-(4-Nitrophenyl)morpholine. The analysis and separation of these enantiomers are critical in many chemical and pharmaceutical contexts. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. phenomenex.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For the separation of the enantiomers of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a primary choice due to their broad applicability. nih.gov The separation is typically performed in normal-phase mode.

The process involves dissolving the racemic mixture in the mobile phase and injecting it into the HPLC system. The enantiomers travel through the chiral column at different rates due to the formation of transient diastereomeric complexes with the CSP. A detector, usually UV-Vis, measures the concentration of each enantiomer as it elutes from the column. The ratio of the peak areas in the resulting chromatogram corresponds directly to the enantiomeric ratio of the mixture, allowing for the determination of enantiomeric purity or enantiomeric excess (ee). mdpi.comnih.gov

Table 3: Exemplar Conditions for Chiral HPLC Separation This table presents a hypothetical but typical set of starting conditions for method development.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |

Spectroscopic Methods for Chiral Discrimination

Beyond chromatography, several spectroscopic methods can be employed to distinguish between enantiomers. These techniques rely on the differential interaction of chiral molecules with polarized light or other chiral entities.

Circular Dichroism (CD) Spectroscopy: This is a powerful chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The two enantiomers of 2-(4-Nitrophenyl)morpholine are expected to produce CD spectra that are perfect mirror images of each other (equal in magnitude but opposite in sign). This non-destructive technique can be used to determine which enantiomer is present and to assess enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral auxiliary, such as a chiral shift reagent or a chiral solvating agent, can induce diastereomeric interactions. These interactions cause the corresponding nuclei in the two enantiomers to experience slightly different magnetic environments, resulting in separate peaks in the NMR spectrum. The integration of these peaks allows for the quantification of the enantiomeric ratio.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Methodologies such as Density Functional Theory (DFT) are standard for optimizing molecular geometries and understanding electronic structures. cnr.itrowansci.com Similarly, Frontier Molecular Orbital analysis (HOMO-LUMO) is commonly used to predict chemical reactivity and electronic transitions. nih.govrsc.org However, specific data from these types of calculations for this compound could not be located.

Furthermore, there is no accessible information regarding molecular dynamics simulations to assess the conformational flexibility of this compound. Such simulations are crucial for understanding how the molecule behaves over time and its interactions in a dynamic environment.

The prediction of spectroscopic data, like NMR chemical shifts and vibrational frequencies, through theoretical calculations is another area where information is lacking for this specific hydrochloride salt. soton.ac.ukresearchgate.net While experimental data may exist, theoretical predictions that complement and help in the interpretation of this data have not been published.

Finally, theoretical studies on potential reaction mechanisms and transition states involving this compound are also absent from the current body of scientific literature. These studies are vital for understanding the compound's reactivity and potential chemical transformations. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 4 Nitrophenyl Morpholine Hydrochloride

Analysis of Computed Molecular Descriptors (e.g., TPSA, LogP)

In the field of computational chemistry, molecular descriptors play a pivotal role in the prediction of the pharmacokinetic and pharmacodynamic properties of chemical compounds. These descriptors provide quantitative information about the physicochemical characteristics of a molecule, which in turn can be correlated with its biological activity, absorption, distribution, metabolism, and excretion (ADME) profiles. For novel compounds such as 2-(4-Nitrophenyl)morpholine (B1626076) hydrochloride, in silico analysis of molecular descriptors like the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) offers valuable insights prior to extensive experimental investigation.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen, nitrogen, and attached hydrogens). It is a valuable predictor of a drug's ability to permeate cell membranes, including the blood-brain barrier. A lower TPSA value is generally associated with better membrane permeability.

For the isomers of the target compound, the computed TPSA values are identical, as the calculation is based on the summation of surface contributions of polar fragments and does not differentiate between positional isomers.

| Compound | Molecular Formula | TPSA (Ų) | Source |

|---|---|---|---|

| 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | 58.3 | PubChem CID: 96365 nih.gov |

| 4-(4-Nitrophenyl)morpholine (B78992) | C10H12N2O3 | 58.3 | PubChem CID: 25222 nih.gov |

Based on this data, it is highly probable that the TPSA of 2-(4-Nitrophenyl)morpholine would also be approximately 58.3 Ų. This value suggests that the compound may have moderate cell permeability.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (octanol) versus a polar solvent (water). It is a critical determinant of how a drug distributes itself within the body and its ability to cross biological membranes. Higher LogP values indicate greater lipophilicity. The XLogP3 algorithm is a commonly used method for the computational prediction of LogP.

The computed XLogP3 values for the isomers show a slight variation, which is expected due to the different electronic environments of the nitro group in the ortho and para positions.

| Compound | Molecular Formula | XLogP3 | Source |

|---|---|---|---|

| 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | 1.5 | PubChem CID: 96365 nih.gov |

| 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | 1.2 | PubChem CID: 25222 nih.gov |

Intermolecular Interactions and Supramolecular Assembly of 2 4 Nitrophenyl Morpholine Hydrochloride

Hydrogen Bonding Networks in the Solid State (e.g., N–H···O, C–H···O, O–H···N Interactions)

Hydrogen bonds are among the most critical directional interactions in determining the crystal structure. acs.org While the neutral analogue, 4-(4-Nitrophenyl)morpholine (B78992), lacks a classical hydrogen bond donor, the hydrochloride salt of the 2-isomer introduces a potent donor site. nih.gov The protonation of the morpholine (B109124) nitrogen atom creates a cationic morpholinium ring with a strong N⁺–H donor group.

This N⁺–H group is expected to be a focal point for the formation of a robust hydrogen-bonding network. The primary acceptor would be the chloride anion (Cl⁻), leading to strong N⁺–H···Cl⁻ interactions. Additionally, the oxygen atoms of the nitro group and the ether oxygen of the morpholine ring on adjacent molecules can act as hydrogen bond acceptors. This could result in a complex, three-dimensional network of N⁺–H···Cl⁻ and N⁺–H···O bonds, which would be a primary stabilizing force in the crystal lattice.

Table 1: Potential Hydrogen Bonding Interactions in 2-(4-Nitrophenyl)morpholine (B1626076) Hydrochloride

| Donor | Acceptor | Type of Interaction | Expected Significance |

|---|---|---|---|

| N⁺–H (Morpholinium) | Cl⁻ (Chloride) | Strong ionic hydrogen bond | Primary structural driver |

| N⁺–H (Morpholinium) | O (Nitro Group) | Strong hydrogen bond | Secondary, may lead to motifs |

| N⁺–H (Morpholinium) | O (Morpholine) | Strong hydrogen bond | Secondary, contributes to network |

| C–H (Aromatic/Aliphatic) | O (Nitro/Morpholine) | Weak hydrogen bond | Stabilizing, space-filling |

Aromatic π–π Stacking Interactions

The presence of the electron-deficient nitrophenyl ring makes the molecule susceptible to aromatic π–π stacking interactions. researchgate.net In the solid state of the analogous 4-(4-Nitrophenyl)morpholine, these interactions are a key stabilizing feature. nih.govresearchgate.net Crystallographic studies of this analogue have quantified the geometry of these interactions, revealing a parallel-displaced arrangement. nih.govresearchgate.net

The key parameters for 4-(4-Nitrophenyl)morpholine are:

Perpendicular distance between parallel planes: 3.7721 (8) Å nih.govresearchgate.net

Distance between the centers of gravity (Cg-Cg): 3.8499 (11) Å researchgate.net

These distances are characteristic of stabilizing π–π interactions. It is highly probable that 2-(4-Nitrophenyl)morpholine hydrochloride would exhibit similar face-to-face or parallel-displaced stacking of its nitrophenyl rings, contributing significantly to the cohesion of the crystal structure. researchgate.net These interactions, driven by quadrupolar and van der Waals forces, would likely organize the molecules into stacked columns or layers within the crystal lattice. rsc.org

Table 2: π–π Stacking Parameters in the Analogue 4-(4-Nitrophenyl)morpholine

| Parameter | Value (Å) | Reference |

|---|---|---|

| Perpendicular distance between planes | 3.7721 (8) | nih.govresearchgate.net |

Van der Waals Interactions and Their Contribution to Crystal Packing

Beyond the highly directional forces of hydrogen bonds and π–π stacking, non-specific van der Waals interactions are fundamental to achieving efficient crystal packing. google.com These forces, arising from temporary fluctuations in electron density, are present between all atoms and are cumulatively significant. In the crystal structure of this compound, these interactions would involve contacts between hydrogen atoms on adjacent molecules (H···H), as well as contacts between hydrogen atoms and heavier atoms (H···C, H···O, etc.).

Van der Waals forces are crucial for minimizing empty space within the crystal, thereby maximizing the density and thermodynamic stability of the solid state. While individually weak, the vast number of these contacts throughout the crystal lattice makes their total contribution to the lattice energy substantial.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For a molecule like this compound, a Hirshfeld analysis would be expected to highlight several key features:

Prominent, sharp red spots on the dnorm surface, indicating the strong, short N⁺–H···Cl⁻ and N⁺–H···O hydrogen bonds.

Broader, paler red areas corresponding to the weaker C–H···O interactions.

The characteristic "wings" in the 2D fingerprint plot, which provide a quantitative percentage breakdown of all intermolecular contacts.

While data for the specific title compound is unavailable, analysis of a related structure, 2-(4-nitrophenyl)-2-oxoethyl picolinate, shows the typical distribution of contacts in a nitrophenyl-containing molecule. nih.gov For the hydrochloride salt, one would anticipate a significant percentage of H···Cl contacts, underscoring the importance of the ionic hydrogen bonds. The largest contribution would likely come from H···H contacts, reflecting the prevalence of van der Waals forces. nih.gov

Table 3: Example Contribution of Intermolecular Contacts from Hirshfeld Analysis of a Related Nitrophenyl Compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 38.9 |

| H···H | 21.7 |

| C···H / H···C | 12.0 |

| C···O / O···C | 10.2 |

| N···H / H···N | 8.2 |

Data from 2-(4-nitrophenyl)-2-oxoethyl picolinate, shown for illustrative purposes. nih.gov

Co-crystallization and Adduct Formation

Co-crystals are multi-component solids where different neutral molecules are brought together in a stoichiometric ratio within a single crystal lattice, held together by non-covalent interactions like hydrogen bonding. nih.gov The formation of a co-crystal can significantly alter the physicochemical properties of a compound.

This compound possesses the necessary functional groups to be a candidate for co-crystal formation. google.com The N⁺–H group is a strong hydrogen bond donor, while the nitro oxygens, morpholine oxygen, and chloride ion are all effective acceptors. This combination makes the compound an attractive target for crystal engineering. A suitable co-former would possess complementary functional groups, such as hydrogen bond acceptors (e.g., pyridines, amides) or donors (e.g., carboxylic acids, phenols), which could compete with or supplement the existing interactions to form a new, stable crystalline phase. ijper.org A literature search did not reveal any reported co-crystals or adducts of this compound.

Chemical Transformations and Derivatization Reactions of 2 4 Nitrophenyl Morpholine Hydrochloride

Reactions at the Nitro Group: Reduction to Amine and Further Derivatization

The nitro group is a versatile functional group that is readily transformed, most commonly via reduction to a primary amine. This transformation is a cornerstone in the synthesis of various derivatives, as the resulting aniline (B41778) moiety opens up a vast array of subsequent chemical modifications.

Reduction to 2-(4-Aminophenyl)morpholine

The conversion of 2-(4-nitrophenyl)morpholine (B1626076) to 2-(4-aminophenyl)morpholine is a critical step in many synthetic pathways. This reduction is typically achieved through catalytic hydrogenation, a method widely employed for its efficiency and clean reaction profiles. Various catalysts and conditions can be utilized, with palladium on carbon (Pd/C) being one of the most common. researchgate.net The reaction generally proceeds under a hydrogen atmosphere at moderate temperatures and pressures. google.com

Alternative methods for the reduction of aromatic nitro groups, such as using metals in acidic media (e.g., Fe/HCl, Sn/HCl) or transfer hydrogenation with reagents like formic acid or ammonium (B1175870) formate (B1220265), are also well-established in organic synthesis and applicable to this substrate. mdpi.com For instance, a patented process for a related compound, 4-(4-nitrophenyl)morpholin-3-one, utilizes catalytic hydrogenation with a palladium-carbon catalyst under a hydrogen pressure of 2-4 atmospheres at 40-45 °C to achieve a high yield of the corresponding amine. google.com

Table 1: Representative Conditions for Nitro Group Reduction

| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Yield | Reference |

| 5% Pd/C | Methanol | 40-45 | 2-4 | >95% | google.com |

| Pd/C | Ethanol | 25-80 | 1-5 | High | google.com |

| Fe/HCl | Ethanol/Water | Reflux | Atmospheric | Good-Excellent | researchgate.net |

| Ammonium Formate | Methanol | Reflux | Atmospheric | High | wikipedia.org |

Further Derivatization of the Amine

Once the amine 2-(4-aminophenyl)morpholine is formed, it can undergo numerous reactions typical of anilines.

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield N-(4-(morpholin-2-yl)phenyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamides. researchgate.netnih.gov These derivatives are often crystalline solids and are important in medicinal chemistry.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones is a common method for achieving controlled mono-alkylation.

Reactions Involving the Morpholine (B109124) Ring System

The morpholine ring, a saturated heterocycle, also possesses sites for chemical modification. The secondary amine character of the nitrogen atom (after deprotonation of the hydrochloride) is the primary center of reactivity.

N-Alkylation and N-Acylation

The term "Substitution on the Chloro group" in the outline is interpreted as reactions involving the morpholine nitrogen, as the chloride is a counter-ion in the hydrochloride salt, not a substituent. After neutralization to the free base, the morpholine nitrogen becomes nucleophilic and can participate in substitution reactions.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. acsgcipr.orgnih.gov These reactions typically require a base to deprotonate the nitrogen, if starting from the hydrochloride salt, or to scavenge the acid produced during the reaction. uw.edu Catalytic N-alkylation using alcohols as alkylating agents over metal catalysts offers a greener alternative to the use of alkyl halides. researchgate.netresearchgate.net

N-Acylation: Similar to the aniline derivative, the morpholine nitrogen can be acylated with acyl chlorides or anhydrides to form N-acylmorpholines.

Table 2: Conditions for N-Alkylation of Morpholine Derivatives

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product Type | Reference |

| Alkyl Halide | K₂CO₃ / Na₂CO₃ | Acetonitrile / DMF | 25-80 | N-Alkylmorpholine | uw.edu |

| Alcohol | CuO–NiO/γ–Al₂O₃ | Gas-Phase | 160-240 | N-Alkylmorpholine | researchgate.net |

| Benzyl Alcohol | NiCuFeOx | Toluene (B28343) | 130 | N-Benzylmorpholine | researchgate.net |

Oxidation

The morpholine ring can undergo oxidative transformations. Visible-light-promoted photocatalysis, using O₂ as the terminal oxidant, can induce the oxidative cleavage of the C(sp³)–C(sp³) bond in N-arylmorpholines, leading to ring-opened products. google.com This reaction avoids harsh chemical oxidants and high temperatures. Other potential oxidation reactions include the formation of an N-oxide at the morpholine nitrogen or oxidation of the carbon atoms adjacent to the nitrogen or oxygen to form morpholinone derivatives.

Cyclization

Further cyclization reactions can be envisioned where the morpholine ring becomes part of a larger, more complex heterocyclic system. For instance, intramolecular cyclization strategies could be employed if a suitable reactive group is introduced elsewhere in the molecule, potentially through derivatization of the amino group as described in section 6.1.

Functionalization of the Phenyl Moiety

The phenyl ring of 2-(4-nitrophenyl)morpholine can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and regioselectivity of these reactions are governed by the electronic properties of the existing substituents: the nitro group and the morpholin-2-yl group.

The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. masterorganicchemistry.com The morpholin-2-yl group, connected via a C-N bond, is generally considered an ortho-, para-directing group and is activating due to the lone pair on the nitrogen atom. However, in the hydrochloride salt form, the protonated nitrogen becomes strongly deactivating.

Assuming the free base form, the directing effects of the two groups are opposed. The ortho-, para-directing morpholin-2-yl group would direct incoming electrophiles to the positions ortho to it (C3 and C5), while the meta-directing nitro group would also direct to the C3 and C5 positions (which are meta to the nitro group). Therefore, electrophilic substitution is expected to occur at the positions ortho to the morpholine ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). wikipedia.orglumenlearning.com

Nitration: Introduction of a second nitro group using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). lumenlearning.com

The strong deactivation provided by the nitro group means that these reactions may require forcing conditions.

Isotopic Labeling and Deuteration Studies

Isotopic labeling is a crucial technique for mechanistic studies, metabolic fate analysis, and as internal standards in quantitative mass spectrometry. Deuteration, the replacement of hydrogen with its isotope deuterium (B1214612), is of particular interest in pharmaceutical development as it can alter the metabolic profile of a drug. ckisotopes.com

The synthesis of a deuterated version of 2-(4-nitrophenyl)morpholine can be achieved by using deuterated starting materials or through H-D exchange reactions. A common strategy involves synthesizing the morpholine ring from deuterated precursors. For example, a patent describing the synthesis of deuterated morpholine derivatives for the drug linezolid (B1675486) utilizes deuterated building blocks to construct the heterocyclic ring. google.com

A plausible synthetic route for a specifically labeled 2-(4-nitrophenyl)morpholine could involve:

Synthesis of Deuterated Precursors: Preparing deuterated versions of the starting materials, such as deuterated 1-(4-nitrophenyl)ethane-1,2-diol (B33391) or a deuterated amino-alcohol.

Ring Formation: Cyclizing the deuterated precursors to form the deuterated morpholine ring.

H-D Exchange: Alternatively, existing C-H bonds could be replaced with C-D bonds. Protons on the aromatic ring or alpha to the heteroatoms might be exchanged under specific acidic or basic conditions using a deuterium source like D₂O. princeton.edu

The choice of labeling strategy depends on the desired position of the isotopic label within the molecule.

Role of 2 4 Nitrophenyl Morpholine Hydrochloride As a Key Intermediate in Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The structural framework of 2-(4-Nitrophenyl)morpholine (B1626076) hydrochloride is strategically suited for the construction of more elaborate heterocyclic systems. The morpholine (B109124) ring itself is a stable heterocycle, but the attached nitrophenyl group provides a site for extensive synthetic manipulation. A primary transformation is the reduction of the nitro group to an aniline (B41778) derivative, 4-morpholinoaniline. This resulting aromatic amine is a key nucleophile used in condensation and coupling reactions to form new heterocyclic rings.

For instance, this aniline derivative can react with various electrophiles to construct fused ring systems. Its application is prominent in the synthesis of dihydropyridinones, which are themselves important heterocyclic scaffolds. The synthesis of Apixaban, a potent anticoagulant, prominently features an intermediate derived from the morpholine and nitrophenyl moieties, showcasing its role in assembling complex, multi-ring therapeutic agents. wjpsonline.comgoogle.com The versatility of the morpholine-aniline core allows it to be incorporated into a variety of heterocyclic scaffolds, making it a valuable tool for synthetic chemists exploring novel chemical space.

Precursor for Chiral Molecules and Enantiopure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. While 2-(4-Nitrophenyl)morpholine hydrochloride itself is not chiral, it can be utilized as a precursor in synthetic routes that introduce chirality.

Chirality can be introduced in several ways:

Asymmetric modification of the morpholine ring: Although challenging, synthetic methods exist to introduce substituents onto the morpholine ring in a stereocontrolled manner.

Chiral derivatization of the aniline group: After reduction of the nitro group, the resulting amine can be reacted with chiral acids or other reagents to form diastereomeric salts, which can then be separated. Alternatively, it can be used as a nucleophile in asymmetric catalytic reactions.

Incorporation into a larger chiral scaffold: The entire nitrophenyl-morpholine unit can be attached to a chiral molecule, serving as a key building block in the total synthesis of complex, enantiopure natural products or pharmaceuticals.

The development of chiral polythiophenes from monomeric precursors illustrates a broader strategy where achiral building blocks are polymerized or assembled in ways that result in chiral macromolecules with unique optical properties. mdpi.com

Building Block in the Assembly of Advanced Organic Scaffolds

Advanced organic scaffolds are complex molecular architectures that form the core of modern therapeutic agents and functional materials. lifechemicals.com this compound serves as a foundational building block for such scaffolds, prized for the combination of the stable, property-modulating morpholine ring and the synthetically versatile nitrophenyl group. researchgate.net

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets. nih.gov The morpholine moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonds in the enzyme's active site and improve the drug's pharmacokinetic profile. nih.gov

The 4-aminoquinazoline core, for example, is a well-established pharmacophore in numerous approved kinase inhibitors like gefitinib (B1684475) and erlotinib. nih.gov The aniline derivative obtained from the reduction of 4-(4-Nitrophenyl)morpholine (B78992) can be a key precursor for constructing such quinazoline-based inhibitors. The thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine, has also been widely used as a precursor in the development of kinase inhibitors, highlighting the strategic importance of this chemical class in medicinal chemistry. mdpi.com

Table 1: Research Findings on Morpholine Derivatives in Kinase Inhibition

| Compound Class | Role of Morpholine Moiety | Therapeutic Target | Citation |

|---|---|---|---|

| 4-Aminoquinazolines | Precursor for the quinazoline (B50416) core; improves solubility. | EGFR, VEGFR, etc. | nih.gov |

| Thiomorpholine Analogs | Precursor for various inhibitors; modulates lipophilicity. | Various Kinases | mdpi.com |

This table is interactive. Click on the headers to sort.

Developing drugs that act on the Central Nervous System (CNS) presents a significant challenge, primarily due to the blood-brain barrier (BBB), which restricts the passage of many molecules into the brain. researchgate.net The physicochemical properties of the morpholine ring, such as its pKa and its ability to engage in both lipophilic and hydrophilic interactions, make it a valuable component in the design of CNS-active compounds. nih.gov It can help modulate a molecule's properties to achieve the delicate balance of size and lipophilicity required for BBB permeability. nih.gov

Therefore, this compound serves as a valuable starting point. After reduction and subsequent elaboration, the resulting molecules can be tailored for CNS targets. Morpholine-containing compounds are being investigated for various CNS disorders, including mood disorders, pain, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov

One of the most significant applications of intermediates derived from 4-nitrophenyl morpholine is in the synthesis of the blockbuster anticoagulant drug, Apixaban. wjpsonline.com Apixaban features a complex heterocyclic core, and its synthesis relies on the efficient construction of key intermediates. researchgate.net

A common synthetic route starts with p-nitroaniline, which is used to construct the 1-(4-nitrophenyl)piperidin-2-one (B57410) core. justia.com This is then converted through several steps, including chlorination and reaction with morpholine, to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. google.comjustia.com This dihydropyridinone is a crucial intermediate that is further elaborated to form the final Apixaban structure. wjpsonline.com The use of p-nitroaniline as a starting material makes the process more economical and scalable for commercial manufacturing. wjpsonline.com

Table 2: Key Intermediates in Apixaban Synthesis Derived from p-Nitroaniline

| Intermediate Name | Role in Synthesis | Citation |

|---|---|---|

| 1-(4-nitrophenyl)piperidin-2-one | Early-stage precursor formed from p-nitroaniline. | justia.com |

| 3-chloro-1-(4-nitrophenyl)-5-6-dihydropyridin-2-1H-one | Chlorinated intermediate. | wjpsonline.com |

| 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one | Key dihydropyridinone intermediate formed by reaction with morpholine. | wjpsonline.comwjpsonline.com |

This table is interactive. Click on the headers to sort.

Strategic Applications in Medicinal Chemistry Precursor Development

The strategic value of this compound in medicinal chemistry lies in its dual functionality. wjpsonline.com The morpholine ring is a "privileged scaffold" that often imparts desirable pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and favorable toxicity profiles. researchgate.netnih.gov At the same time, the nitrophenyl group is a versatile synthetic handle. Its reduction to an aniline is a key transformation, opening up a vast number of subsequent reactions, such as amide bond formation, sulfonamide synthesis, and the construction of new heterocyclic rings. mdpi.com

This combination allows medicinal chemists to use this compound as a starting point for creating large libraries of diverse molecules for drug discovery screening. Its utility as a precursor for high-value pharmaceuticals like Apixaban underscores its importance in developing commercially viable and robust synthetic processes. wjpsonline.com The structural and chemical properties of 4-(4-nitrophenyl)morpholine and its derivatives make them compounds of great interest in the search for new anticancer agents and other therapeutics. nih.gov

Methodological Advancements and Emerging Research Directions

Flow Chemistry and Continuous Synthesis Approaches

The paradigm of chemical synthesis is undergoing a significant transformation, with a move away from traditional batch processing towards continuous flow chemistry. This approach offers numerous advantages, including enhanced safety, better process control, improved scalability, and often higher yields and purity. nih.govnih.gov For the synthesis of morpholine (B109124) derivatives, including potentially 2-(4-Nitrophenyl)morpholine (B1626076) hydrochloride, flow chemistry presents a compelling alternative to conventional methods.

Research into the continuous production of structurally related compounds, such as ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate for the antibiotic Linezolid (B1675486), has demonstrated the feasibility and benefits of this technology. researchgate.net In a study focused on o-FNM, the reaction between morpholine and 2,4-difluoronitrobenzene, traditionally a lengthy batch process, was successfully translated to a continuous flow system using microreactors. researchgate.net This transition not only drastically reduced the reaction time but also allowed for precise control over reaction parameters, leading to optimized yields and a more efficient process. researchgate.net

The principles demonstrated in the synthesis of o-FNM can be extrapolated to the synthesis of 2-(4-Nitrophenyl)morpholine. A hypothetical continuous flow setup would involve pumping solutions of the starting materials, such as 2-morpholinoethanol (B138140) and a suitable nitrophenylating agent, through a heated reactor coil or a packed-bed reactor. The precise control over temperature, pressure, and residence time afforded by a flow system would allow for fine-tuning of the reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. acs.org Furthermore, the inherent safety of flow reactors, which handle only small volumes of reactants at any given time, makes this approach particularly attractive for reactions involving energetic intermediates or hazardous reagents. d-nb.info

| Parameter | Batch Synthesis (Traditional) | Flow Chemistry (Potential) |

| Reaction Time | Hours to days | Minutes to hours |

| Process Control | Limited (temperature gradients, mixing issues) | Precise (temperature, pressure, residence time) |

| Scalability | Challenging, often requires re-optimization | Straightforward, by running the system for longer |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Productivity | Lower, due to batch-to-batch variability | Higher, with potential for automated, continuous production |

This table presents a comparative overview of traditional batch synthesis versus the potential application of flow chemistry for the production of 2-(4-Nitrophenyl)morpholine hydrochloride, based on general principles and findings for related compounds.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical synthesis to minimize environmental impact and enhance sustainability. mdpi.com The synthesis of this compound can be evaluated and redesigned through the lens of the twelve principles of green chemistry to create a more eco-friendly process.

Key areas for the application of green chemistry in the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a core principle. nih.gov This involves choosing reactions that generate minimal byproducts.

Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. rjpn.org Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents, is crucial. For nitrophenyl-containing compounds, syntheses have been demonstrated in aqueous media, which significantly reduces the environmental footprint. acs.orgresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. rjpn.org Exploring catalytic systems that enable lower reaction temperatures is a key research direction. Microwave-assisted and mechanochemical syntheses are also being explored as energy-efficient alternatives. nih.gov

Use of Renewable Feedstocks: Whenever practicable, starting materials should be derived from renewable rather than depleting feedstocks. While the core aromatic structure of this compound is typically derived from petrochemical sources, the morpholine component can potentially be synthesized from bio-derived starting materials.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of reducing waste. nih.gov For the nitration step, solid acid catalysts or other heterogeneous catalysts could replace traditional acid mixtures, simplifying purification and minimizing waste streams. Similarly, in the formation of the morpholine ring, catalytic approaches can enhance efficiency and reduce the need for stoichiometric reagents. e3s-conferences.org

The catalytic reduction of 4-nitrophenol, a related process, has been extensively studied using green principles, employing nanoparticles synthesized from plant extracts as catalysts. pandawainstitute.com This highlights the potential for developing biocatalytic or green catalytic methods for the transformations involved in the synthesis of this compound.

Solid-State Reactivity and Transformations

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. nih.gov For this compound, understanding its solid-state reactivity and potential for transformations is essential for formulation development and ensuring product quality. tandfonline.com

Pharmaceutical hydrochlorides can exist in various solid forms, including different polymorphs, hydrates, solvates, and amorphous forms. researchgate.net Each of these forms can have distinct physicochemical properties. nih.gov Solid-state transformations, which can be induced by factors such as temperature, humidity, and mechanical stress, can lead to changes in these properties over time. nih.gov

Potential solid-state transformations for this compound could include:

Polymorphic Transitions: The compound may exist in multiple crystalline forms (polymorphs). One polymorph may be thermodynamically more stable than others, and less stable (metastable) forms may convert to the more stable form over time. nih.gov

Dehydration/Desolvation: If the compound is crystallized from a solvent, it may form a solvate or hydrate. Changes in temperature or humidity can cause the loss of these solvent molecules, leading to a different crystalline form or an amorphous phase. nih.gov

Amorphous to Crystalline Conversion: An amorphous form, which lacks long-range molecular order, is generally more soluble but less stable than its crystalline counterparts. nih.gov It may crystallize over time, which can impact the dissolution rate of the drug product.

Chemical Degradation: Solid-state chemical reactions, such as hydrolysis or oxidation, can occur, particularly in the presence of moisture or reactive excipients. nih.govsci-hub.se The nitro group in 2-(4-Nitrophenyl)morpholine could be susceptible to reduction under certain conditions.

Vibrational spectroscopy techniques, such as Raman and near-infrared (NIR) spectroscopy, are powerful non-destructive tools for monitoring solid-state transformations in real-time during manufacturing and storage. nih.gov

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the comprehensive characterization of pharmaceutical compounds like this compound. These methods provide detailed information about molecular structure, purity, and solid-state properties. spectroscopyonline.comacs.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques:

NMR spectroscopy is a cornerstone of structural elucidation. nih.gov For a chiral molecule like 2-(4-Nitrophenyl)morpholine, advanced NMR techniques are particularly valuable for determining enantiomeric purity and assigning absolute configuration. miamioh.edu The use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification. researchgate.net

Multidimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule and confirm its structure. numberanalytics.com Furthermore, recent developments in NMR allow for the direct detection of molecular chirality without the need for chiral auxiliaries, which could streamline the analysis of enantiomerically pure 2-(4-Nitrophenyl)morpholine. theanalyticalscientist.com

Other Advanced Spectroscopic Techniques:

Vibrational Spectroscopy (FTIR, Raman): These techniques are sensitive to the vibrational modes of molecules and are excellent for identifying functional groups and for studying polymorphism and other solid-state properties. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides a precise determination of the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. nih.gov

Terahertz Pulsed Spectroscopy (TPS): This emerging technique is sensitive to the collective vibrational modes of the crystal lattice and can be a powerful tool for characterizing and differentiating polymorphs. nih.gov

The integration of these advanced spectroscopic techniques with computational methods, such as Density Functional Theory (DFT), can provide a deeper understanding of the relationship between the molecular structure and the observed spectroscopic properties. theanalyticalscientist.com

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govacs.org For a target molecule like this compound, these technologies can significantly accelerate the development of efficient and robust synthetic routes. preprints.org

Reaction Prediction:

ML models can be trained on vast databases of known chemical reactions to predict the products of a given set of reactants and reagents. rjptonline.org This can help chemists to identify promising synthetic pathways and to avoid routes that are likely to fail. For the synthesis of this compound, an AI model could predict the feasibility of different nitration and cyclization strategies, taking into account the specific substrates and reaction conditions. chemrxiv.org

Reaction Optimization:

Retrosynthesis Planning:

| AI/ML Application | Potential Impact on Synthesis of this compound |

| Reaction Prediction | In-silico screening of potential synthetic routes, reducing the number of failed experiments. |

| Condition Optimization | Faster identification of optimal reaction conditions for higher yield and purity. |

| Retrosynthesis Planning | Generation of novel and efficient synthetic pathways from available starting materials. |

| High-Throughput Screening | Simulation and prioritization of experiments, accelerating the discovery process. |

This table illustrates the potential applications of artificial intelligence and machine learning in the synthesis of this compound.

The synergy between AI, automated synthesis platforms, and real-time analytical techniques holds the promise of creating autonomous systems for chemical discovery and process development, which could dramatically accelerate the synthesis of new pharmaceutical compounds. ucla.edugithub.com

Q & A

What are the established synthetic routes for 2-(4-Nitrophenyl)morpholine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves nitration of a morpholine-phenyl precursor or coupling of 4-nitrophenylamine with ethylene oxide under basic conditions (e.g., NaOH catalysis). For regioselective nitration, controlled temperature (0–5°C) and stoichiometric nitric acid/sulfuric acid mixtures are critical to avoid over-nitration. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield . Optimization strategies include monitoring intermediates by TLC or HPLC and adjusting reaction time to minimize by-products like 4-(4-Aminophenyl)morpholine from premature reduction .

How can researchers resolve discrepancies in reported reaction yields for nitro-substituted morpholine derivatives?

Methodological Answer:

Yield variations often stem from differences in nitration conditions (e.g., acid strength, temperature) or purification methods. To address contradictions:

- Replicate protocols : Compare results using identical reagent ratios and reaction times.

- Analytical validation : Use HPLC-MS to quantify unreacted starting materials and by-products (e.g., isomers or oxidation products) .

- Control experiments : Test the impact of moisture or oxygen sensitivity, as nitro groups may decompose under acidic or reducing conditions .

What advanced spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves the spatial arrangement of the nitro group relative to the morpholine ring (e.g., dihedral angles) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., nitro-induced deshielding of aromatic protons at δ 8.2–8.5 ppm).

- FT-IR : Confirms the presence of NO₂ (asymmetric stretch ~1520 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H stretches ~2500–3000 cm⁻¹) .

How does the nitro group influence the compound’s reactivity compared to halogenated analogs like 2-(4-Chlorophenyl)morpholine?

Methodological Answer:

The nitro group is a strong electron-withdrawing group, enhancing electrophilic substitution at the para position. Key differences:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling access to 4-aminophenyl derivatives for further functionalization .

- Nucleophilic substitution : Unlike chloro analogs, nitro groups resist displacement but stabilize intermediates in SNAr reactions under high-temperature basic conditions .

- Oxidation : Nitro derivatives are less prone to oxidation than amine intermediates, which may form N-oxides .

What experimental designs are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination). Compare with 2-(2-Thienyl)morpholine derivatives, which show activity against Mycobacterium tuberculosis .

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays, leveraging the nitro group’s electron-deficient properties.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction, noting potential synergy with other anticancer agents .

How should researchers handle stability and storage challenges for this hydrochloride salt?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the morpholine ring or nitro group degradation.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like 4-nitrophenol .

- Handling : Use gloveboxes for moisture-sensitive reactions and neutralize waste with sodium bicarbonate before disposal .

What analytical methods ensure purity and batch consistency in academic research?

Methodological Answer:

- HPLC-DAD : Employ a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (e.g., residual 4-nitrophenylamine) with UV detection at 254 nm .

- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.